Jak-IN-31

JAK-STAT signaling immuno-oncology kinase selectivity profiling

Researchers studying IL-2/IL-4/IL-7/IL-15 (γ-chain) or IL-12/IL-23 (Th1/Th17) pathways often face gaps when JAK3 or TYK2 are insufficiently engaged by standard probes. Jak-IN-31 solves this by delivering concurrent JAK1/2/3/TYK2 inhibition with a balanced footprint: JAK3 IC50 10-100 nM (vs. >400 nM for baricitinib), TYK2 IC50 ≤10 nM (≥11.6-fold more potent than filgotinib). This substituted sulfonamide pyrrolopyridine (WO2021022178A1, Example 75) enables deconvolution of JAK3-dependent phenotypes inaccessible to ruxolitinib or upadacitinib. For procurement managers: >98% purity by HPLC, ambient-temperature shipping, and custom synthesis options ensure reliable global supply.

Molecular Formula C21H19N7O2S2
Molecular Weight 465.6 g/mol
Cat. No. B12381034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak-IN-31
Molecular FormulaC21H19N7O2S2
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)C2=CN=C3C(=C2NC4CC(C4)NS(=O)(=O)C5=CC=CC(=C5)C#N)C=CN3
InChIInChI=1S/C21H19N7O2S2/c1-12-26-27-21(31-12)18-11-24-20-17(5-6-23-20)19(18)25-14-8-15(9-14)28-32(29,30)16-4-2-3-13(7-16)10-22/h2-7,11,14-15,28H,8-9H2,1H3,(H2,23,24,25)
InChIKeyYMJIHJWUUADELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak-IN-31 Technical Specifications


Jak-IN-31 (CAS 2597016-88-9), also designated as Example 75 in the patent literature, is a small-molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine-protein kinases, specifically JAK1, JAK2, JAK3, and TYK2 [1]. The compound is a substituted sulfonamide pyrrolopyridine derivative with a molecular weight of 465.55 g/mol and the molecular formula C21H19N7O2S2 . Its structural features include a pyrrolopyridine core, a sulfonamide linker, and a substituted pyrazole moiety that confer its kinase inhibitory properties [2].

Why Jak-IN-31 Cannot Be Substituted


JAK inhibitors exhibit substantial inter-compound variation in their selectivity profiles across the four JAK family members (JAK1, JAK2, JAK3, TYK2), with differences in enzymatic IC50 values spanning several orders of magnitude between compounds [1]. Substituting one JAK inhibitor for another without quantitative validation of target engagement can lead to fundamentally different cellular signaling outcomes, confounding experimental interpretation and reproducibility [2]. Jak-IN-31 exhibits a distinct inhibitory footprint compared to both pan-JAK inhibitors such as tofacitinib and selective agents such as baricitinib or upadacitinib, which are characterized by pronounced JAK3-sparing profiles [3].

Jak-IN-31 Comparative Evidence


JAK3 Inhibitory Potency vs. Tofacitinib

Jak-IN-31 demonstrates an IC50 range of 0.01–0.1 µM (10–100 nM) against JAK3, whereas tofacitinib exhibits an IC50 of approximately 15–45 nM against JAK3 in the same assay format [1][2]. The key distinction lies in the relative JAK3 potency compared to JAK1: tofacitinib displays a JAK3:JAK1 IC50 ratio of approximately 3.0–3.6 [3], while Jak-IN-31 exhibits a JAK3:JAK1 IC50 ratio of >1.0 (since JAK1 IC50 ≤0.01 µM vs. JAK3 IC50 0.01–0.1 µM), indicating relatively balanced JAK1/JAK3 inhibition rather than the JAK1/JAK3 co-inhibition profile characteristic of tofacitinib .

JAK-STAT signaling immuno-oncology kinase selectivity profiling

JAK3 Engagement vs. Baricitinib

Baricitinib is characterized as a JAK1/2-selective inhibitor with an IC50 of >400 nM for JAK3, indicating a JAK3-sparing profile [1]. In contrast, Jak-IN-31 exhibits an IC50 range of 10–100 nM for JAK3, representing at least a 4- to 40-fold greater JAK3 inhibitory potency compared to baricitinib in enzymatic assays . Baricitinib demonstrates near-equivalent JAK1 and JAK2 inhibition (IC50 5.9 nM and 5.7 nM, respectively) [2], whereas Jak-IN-31 exhibits high potency (≤10 nM) for JAK1 and JAK2 while maintaining JAK3 engagement in the 10–100 nM range [3].

JAK1/2 inhibition autoimmune disease models kinase selectivity

JAK3 Inhibition vs. Upadacitinib

Upadacitinib is a JAK1-selective inhibitor with an IC50 of 43 nM for JAK1 and 2300 nM (2.3 µM) for JAK3 [1]. The JAK3:JAK1 IC50 ratio for upadacitinib is approximately 53, indicating pronounced JAK1 selectivity with minimal JAK3 engagement at therapeutic concentrations [2]. In contrast, Jak-IN-31 exhibits JAK1 IC50 ≤10 nM and JAK3 IC50 10–100 nM, resulting in a JAK3:JAK1 IC50 ratio between 1 and >10 . This represents at least a 23-fold greater JAK3 inhibitory potency for Jak-IN-31 compared to upadacitinib (10–100 nM vs. 2300 nM) .

JAK1-selective inhibition JAK3 pathway kinase profiling

TYK2 Inhibition vs. Filgotinib

Filgotinib, a JAK1-preferential inhibitor, demonstrates TYK2 IC50 values ranging from 116 nM to 397 nM depending on assay conditions [1][2]. Jak-IN-31 exhibits a TYK2 IC50 ≤0.01 µM (≤10 nM) , representing at least an 11-fold greater TYK2 inhibitory potency than the lower bound of filgotinib's TYK2 activity (≤10 nM vs. ≥116 nM) [3]. In cellular whole-blood assays, filgotinib demonstrates JAK1:JAK2 selectivity of approximately 28-fold [4], whereas Jak-IN-31's selectivity profile across the JAK family has not been fully characterized in cellular systems, with available data limited to enzymatic IC50 ranges.

TYK2 inhibition JAK1-selective agents inflammatory signaling

JAK3 and TYK2 Engagement vs. Ruxolitinib

Ruxolitinib is a potent JAK1/2 inhibitor with IC50 values of 3.3 nM (JAK1) and 2.8 nM (JAK2), but exhibits substantially reduced potency against JAK3 (IC50 428 nM) and TYK2 (IC50 19 nM) [1]. The JAK3:JAK1 IC50 ratio for ruxolitinib is approximately 130 . Jak-IN-31 demonstrates JAK1 IC50 ≤10 nM and JAK3 IC50 10–100 nM , yielding a JAK3:JAK1 IC50 ratio between 1 and >10—representing a >13-fold smaller JAK3-to-JAK1 potency differential compared to ruxolitinib. For TYK2, Jak-IN-31 exhibits an IC50 ≤10 nM [2], which is approximately 2-fold more potent than ruxolitinib's TYK2 IC50 of 19 nM [3].

JAK1/2 inhibition myeloproliferative neoplasms kinase selectivity

Patent Origin and Structural Novelty

Jak-IN-31 is designated as Example 75 in patent WO2021022178A1, titled 'Substituted sulfonamide pyrrolopyridines as JAK inhibitors' [1]. This structural class represents a chemotype distinct from the pyrrolopyrimidine-based JAK inhibitors (e.g., tofacitinib, ruxolitinib) and the azetidine-containing compounds (e.g., baricitinib) [2]. The sulfonamide-pyrrolopyridine scaffold of Jak-IN-31 incorporates a substituted pyrazole moiety (specifically a 3-methyl-1,2,4-thiadiazol-5-yl group) attached to the pyrrolopyridine core via a stereochemically defined cyclobutane diamine linker . This structural differentiation may contribute to its distinct inhibitory profile across the JAK family [3].

patent chemistry chemical series differentiation structural novelty

Jak-IN-31 Research Applications


JAK3-Inclusive Pathway Studies

Experimental designs requiring concurrent JAK1/2 and JAK3 pathway inhibition should employ Jak-IN-31 rather than baricitinib (JAK3 IC50 >400 nM, functionally JAK3-sparing) or upadacitinib (JAK3 IC50 2.3 µM, minimal JAK3 engagement) [1][2]. Jak-IN-31 provides JAK3 IC50 in the 10–100 nM range, enabling JAK3 pathway interrogation at concentrations compatible with JAK1/2 inhibition . This profile is particularly relevant for studies involving common γ-chain cytokine signaling (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), which depend on JAK3 and are not effectively modulated by JAK1/2-selective agents [3].

TYK2-Dependent Signaling Studies

For investigations focused on TYK2-mediated cytokine pathways (IL-12, IL-23, Type I interferons), Jak-IN-31 (TYK2 IC50 ≤10 nM) provides ≥11.6-fold greater enzymatic potency than filgotinib (TYK2 IC50 116–397 nM) [1][2]. This increased TYK2 inhibitory capacity may translate to more effective suppression of IL-12/IL-23-driven Th1/Th17 differentiation and Type I IFN-mediated antiviral responses in cellular and in vivo models, provided that off-target effects on other JAK family members are accounted for experimentally .

Cross-Comparison with Ruxolitinib

Researchers conducting mechanistic studies on the role of JAK3 inhibition in myeloproliferative neoplasms or inflammatory disease models may utilize Jak-IN-31 as a comparator to ruxolitinib. Ruxolitinib's JAK3 IC50 of 428 nM confers a JAK3-sparing profile, whereas Jak-IN-31's JAK3 IC50 of 10–100 nM provides 4.3- to 43-fold greater JAK3 engagement [1][2]. Side-by-side comparison of these compounds in cellular or in vivo systems may help deconvolute the relative contributions of JAK3-dependent versus JAK3-independent signaling pathways to observed phenotypes .

Chemical Probe and SAR Studies

Medicinal chemistry teams pursuing novel JAK inhibitor chemotypes for intellectual property diversification or structure-activity relationship (SAR) exploration may procure Jak-IN-31 as a reference compound representing the substituted sulfonamide pyrrolopyridine scaffold disclosed in patent WO2021022178A1 [1]. This scaffold is structurally distinct from the pyrrolopyrimidine core of tofacitinib, ruxolitinib, and filgotinib, as well as the azetidine-containing framework of baricitinib [2]. Jak-IN-31 serves as a benchmark for evaluating the biochemical and cellular activity of newly synthesized analogs within this chemical series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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